

Trimethylamine-d9 Hydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Trimethylamine-d9 Hydrochloride

Cat. No.: B587661

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CAS Number: 18856-86-5

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on **Trimethylamine-d9 Hydrochloride**. This deuterated analog of trimethylamine hydrochloride is a critical tool in metabolic research, particularly in studies involving the gut microbiome and its impact on host physiology. Its primary application lies in its use as a stable isotope-labeled internal standard for the accurate quantification of trimethylamine (TMA) and its metabolites, and as a tracer to elucidate metabolic pathways.

Core Chemical and Physical Properties

Trimethylamine-d9 Hydrochloride is a white solid, highly soluble in methanol. Due to the deuterium substitution, it requires storage under refrigerated and inert atmospheric conditions to maintain its stability and isotopic integrity.

Property	Value	Source(s)
CAS Number	18856-86-5	[1]
Molecular Formula	C ₃ D ₉ HCIN	[1]
Molecular Weight	104.63 g/mol	[1]
Appearance	White Solid	[1]
Storage Temperature	Refrigerator, under inert atmosphere	[1]
Solubility	Methanol	
Isotopic Purity	≥98 atom % D	
Chemical Purity	≥95% (by HPLC)	

Synthesis and Quality Control

The synthesis of **Trimethylamine-d9 Hydrochloride** is not commonly detailed in standard literature. However, a plausible and effective method is the deuterated Eschweiler-Clarke reaction. This reaction methylates an amine using a deuterated formaldehyde source and a reducing agent.

Experimental Protocol: Synthesis via Deuterated Eschweiler-Clarke Reaction

This protocol describes a potential synthesis route for **Trimethylamine-d9 Hydrochloride**, adapted from established methods for deuterated amine synthesis.

Materials:

- Ammonium chloride (NH₄Cl)
- Deuterated paraformaldehyde ((D₂CO)_n)
- Deuterated formic acid (DCOOD)

- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Anhydrous diethyl ether
- Anhydrous magnesium sulfate

Procedure:

- In a round-bottom flask equipped with a reflux condenser, combine ammonium chloride, deuterated paraformaldehyde, and deuterated formic acid.
- Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
- After completion, cool the mixture to room temperature and basify with a concentrated solution of sodium hydroxide to liberate the free Trimethylamine-d₉.
- The free amine is then distilled and collected in a flask containing a solution of hydrochloric acid in anhydrous diethyl ether.
- The resulting precipitate, **Trimethylamine-d₉ Hydrochloride**, is collected by filtration.
- The crude product is washed with cold anhydrous diethyl ether and dried under vacuum over anhydrous magnesium sulfate.
- Recrystallization from an appropriate solvent system (e.g., ethanol/ether) can be performed for further purification.

Experimental Protocol: Quality Control

1. Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

- Instrumentation: HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

- Flow Rate: 1.0 mL/min.
- Detection: UV at 210 nm.
- Sample Preparation: A known concentration of **Trimethylamine-d9 Hydrochloride** is dissolved in the mobile phase.
- Analysis: The purity is determined by calculating the peak area of the main component relative to the total peak area of all components.

2. Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatograph.
- Ionization Mode: Electrospray ionization (ESI) in positive mode.
- Analysis Mode: Full scan analysis to determine the mass-to-charge ratio (m/z) of the molecular ion.
- Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol/water with 0.1% formic acid).
- Data Analysis: The isotopic distribution of the molecular ion peak is analyzed. The isotopic purity is calculated by comparing the intensity of the peak corresponding to the fully deuterated molecule (d9) to the sum of the intensities of all isotopic peaks (d0 to d9).

3. Structural Confirmation and Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

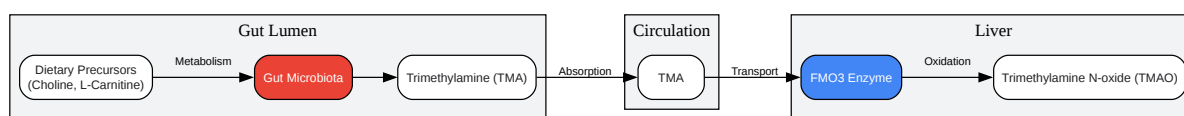
- Instrumentation: A high-field NMR spectrometer.
- ^1H NMR: The absence of signals in the proton spectrum where methyl protons would typically appear confirms a high level of deuteration.
- ^2H (Deuterium) NMR: The presence of a signal in the deuterium spectrum confirms the incorporation of deuterium.

- ^{13}C NMR: The carbon spectrum will show a characteristic septet for the carbon atom coupled to three deuterium atoms, providing further structural confirmation.
- Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., D_2O).

Applications in Metabolic Research

The primary utility of **Trimethylamine-d₉ Hydrochloride** is in tracing the metabolic fate of trimethylamine (TMA). TMA is a gut microbial metabolite derived from dietary precursors like choline and L-carnitine. It is absorbed into the bloodstream and transported to the liver, where it is oxidized by flavin-containing monooxygenase 3 (FMO3) to trimethylamine N-oxide (TMAO). Elevated levels of TMAO have been associated with an increased risk of cardiovascular disease.

Trimethylamine Metabolic Pathway



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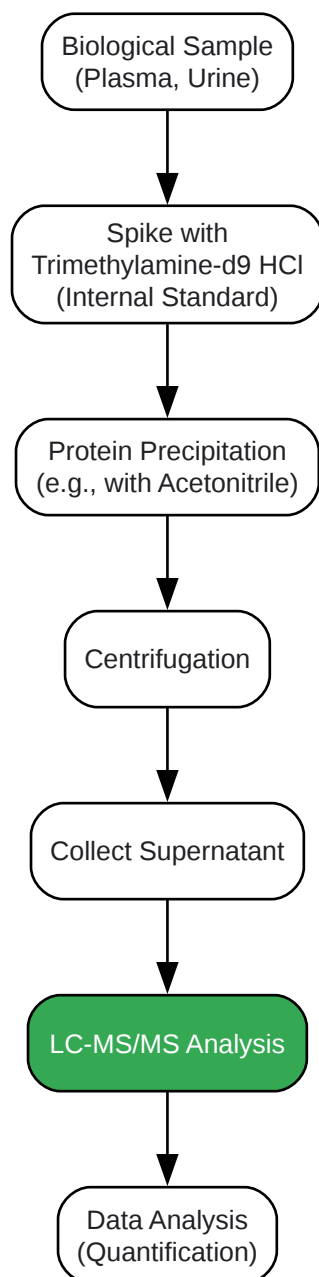
Caption: The metabolic pathway of trimethylamine (TMA) from dietary precursors to trimethylamine N-oxide (TMAO).

By administering **Trimethylamine-d₉ Hydrochloride**, researchers can accurately trace the conversion of TMA-d₉ to TMAO-d₉, distinguishing it from the endogenous, non-labeled pool. This allows for precise quantification of TMA metabolism and the activity of the FMO3 enzyme.

Experimental Protocols for LC-MS/MS Analysis

Trimethylamine-d₉ Hydrochloride is widely used as an internal standard for the quantification of TMA and TMAO in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow for Sample Analysis



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Caption: A typical workflow for the quantification of TMA/TMAO using **Trimethylamine-d9 Hydrochloride** as an internal standard.

Detailed LC-MS/MS Protocol for TMAO Quantification

This protocol is a representative example for the analysis of TMAO in human plasma.

1. Sample Preparation:

- To 50 µL of plasma, add 10 µL of a working solution of **Trimethylamine-d9 Hydrochloride** (internal standard).
- Add 200 µL of ice-cold acetonitrile to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

Parameter	Condition
LC System	UPLC or HPLC system
Column	HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A	10 mM Ammonium formate in water with 0.1% formic acid
Mobile Phase B	Acetonitrile with 0.1% formic acid
Gradient	Optimized for separation of TMAO and TMA
Flow Rate	0.3 mL/min
Injection Volume	5 µL
MS System	Triple quadrupole mass spectrometer
Ionization Mode	Positive Electrospray Ionization (ESI+)
MRM Transitions	TMAO: specific precursor > product ion; TMAO-d9: specific precursor > product ion

3. Data Analysis:

- The concentrations of TMAO are calculated from a calibration curve constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.

Conclusion

Trimethylamine-d9 Hydrochloride is an invaluable tool for researchers studying the metabolic role of the gut microbiome and its influence on host health. Its use as an internal standard and metabolic tracer enables accurate and reliable quantification of TMA and its metabolites, providing crucial insights into pathways linked to cardiovascular and other diseases. The experimental protocols and data presented in this guide are intended to support the effective application of this important research chemical.

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